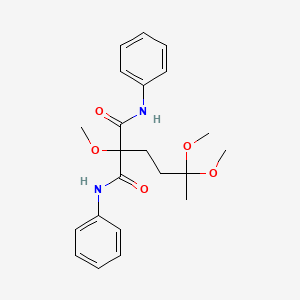
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both methoxy and dimethoxy functional groups attached to a butyl chain, as well as diphenylpropanediamide moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,3-dimethoxy-2-butanone, which is then subjected to further reactions to introduce the methoxy and diphenylpropanediamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions can vary widely depending on the desired reaction, but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
科学的研究の応用
2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3,3-Dimethoxybutyl)-2-methoxy-N~1~,N~3~-diphenylpropanediamide include:
3,3-Dimethoxy-2-butanone: A related compound with similar functional groups, used in various organic synthesis reactions.
Pinacolone (3,3-dimethyl-2-butanone): Another related compound, used as a precursor in the synthesis of various chemicals and materials.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for studying various biological and chemical processes .
特性
CAS番号 |
93371-35-8 |
|---|---|
分子式 |
C22H28N2O5 |
分子量 |
400.5 g/mol |
IUPAC名 |
2-(3,3-dimethoxybutyl)-2-methoxy-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C22H28N2O5/c1-21(27-2,28-3)15-16-22(29-4,19(25)23-17-11-7-5-8-12-17)20(26)24-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3,(H,23,25)(H,24,26) |
InChIキー |
KRPXGIOMCSNJKX-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)

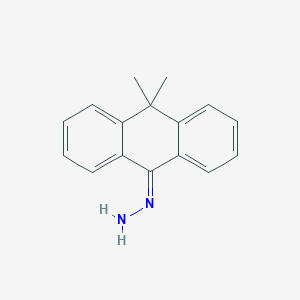
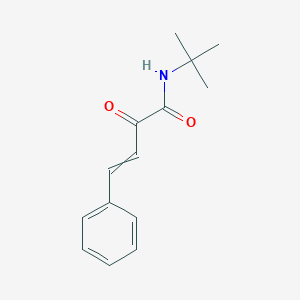
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
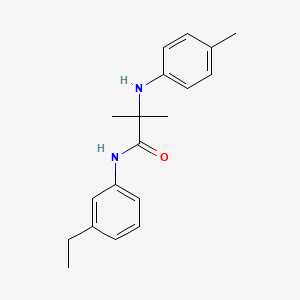
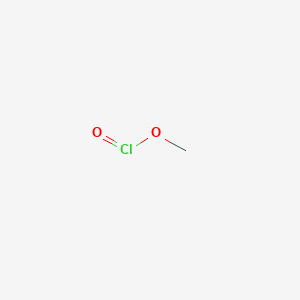
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

